molecular formula C18H31IN4O3 B1406553 (2-{[3-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazol-4-ylmethyl]-methylamino}-ethyl)-methyl-carbamic acid tert-butyl ester CAS No. 1782069-01-5

(2-{[3-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazol-4-ylmethyl]-methylamino}-ethyl)-methyl-carbamic acid tert-butyl ester

Cat. No. B1406553
CAS RN: 1782069-01-5
M. Wt: 478.4 g/mol
InChI Key: NZLAPZOGWDICIY-UHFFFAOYSA-N
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Description

(2-{[3-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazol-4-ylmethyl]-methylamino}-ethyl)-methyl-carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C18H31IN4O3 and its molecular weight is 478.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthetic and Crystallographic Studies

  • Synthetic Applications : Research on compounds with structures similar to the requested chemical focuses on synthetic methods for creating complex molecules with potential biological activities. For example, studies on the synthesis of pyrazole derivatives and carbamic acid esters demonstrate the versatility of these compounds in chemical synthesis, offering pathways to novel chemical entities with potential therapeutic applications (Kant, Singh, & Agarwal, 2015).

  • Crystallographic Analysis : Crystallographic studies provide detailed insights into the molecular structure and conformation of complex organic molecules. This is crucial for understanding the chemical behavior and potential interactions of these molecules in biological systems. For example, the analysis of carbazole derivatives through X-ray diffraction offers valuable data on molecular geometry, which is essential for drug design and material science applications (Kant, Singh, & Agarwal, 2015).

Potential Biological Activity

  • Antimicrobial and Antioxidant Activity : Research on pyrazole derivatives and related compounds has shown promising antimicrobial and antioxidant activities. These findings suggest that compounds with similar structures could serve as leads in the development of new antimicrobial and antioxidant agents, highlighting the importance of synthetic organic chemistry in pharmaceutical research (Govindaraju et al., 2012).

Enzymatic Processes and Catalysis

  • Catalytic Applications : The use of complex organic molecules in catalytic processes, including enzymatic reactions, is an area of significant interest. Research demonstrates the role of these compounds in developing scalable and enantioselective processes, crucial for the synthesis of chiral molecules with pharmaceutical relevance (Chikusa et al., 2003).

Mechanism of Action

properties

IUPAC Name

tert-butyl N-[2-[[3-iodo-1-(oxan-2-yl)pyrazol-4-yl]methyl-methylamino]ethyl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31IN4O3/c1-18(2,3)26-17(24)22(5)10-9-21(4)12-14-13-23(20-16(14)19)15-8-6-7-11-25-15/h13,15H,6-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLAPZOGWDICIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCN(C)CC1=CN(N=C1I)C2CCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31IN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 3-iodo-1-(oxan-2-yl)-1H-pyrazole-4-carbaldehyde (21.5 g, 70.24 mmol, 1.00 equiv), tert-butyl N-methyl-N-(2-(methylamino)ethyl)carbamate (20 g, 106.23 mmol, 1.51 equiv) and NaBH(OAc)3 (29.8 g, 137.98 mmol, 1.96 equiv) in dichloroethane (300 mL) was stirred for 1 h at room temperature. The reaction was diluted with 300 mL of dichloromethane and then washed with 3×300 mL of brine. The organic layer was dried over anhydrous sodium sulfate and concentrated under vacuum. The residue was purified on a silica gel column eluted with 0-7% methanol in dichloromethane to give 31 g (92%) of tert-butyl (2-(((3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)methyl)(methyl)amino)ethyl)(methyl)carbamate as a yellow oil. 1H NMR (300 MHz, CDCl3): δ 7.62 (s, 1H), 5.34-5.30 (m, 1H), 4.06-4.02 (m, 1H), 3.68-3.62 (m, 1H), 3.42-3.38 (m, 4H), 2.85 (s, 4H), 2.62-2.53 (m, 2H), 2.47-2.46 (m, 2H), 2.13-1.97 (m, 3H), 1.74-1.69 (m, 3H), 1.46 (s, 9H) ppm. LCMS (method A, ESI): RT=1.17 min, m/z=479.0 [M+H]+.
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
29.8 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-{[3-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazol-4-ylmethyl]-methylamino}-ethyl)-methyl-carbamic acid tert-butyl ester
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(2-{[3-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazol-4-ylmethyl]-methylamino}-ethyl)-methyl-carbamic acid tert-butyl ester
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(2-{[3-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazol-4-ylmethyl]-methylamino}-ethyl)-methyl-carbamic acid tert-butyl ester
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(2-{[3-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazol-4-ylmethyl]-methylamino}-ethyl)-methyl-carbamic acid tert-butyl ester
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(2-{[3-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazol-4-ylmethyl]-methylamino}-ethyl)-methyl-carbamic acid tert-butyl ester
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(2-{[3-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazol-4-ylmethyl]-methylamino}-ethyl)-methyl-carbamic acid tert-butyl ester

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